(4-Chlorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
CAS No.: 1172233-23-6
Cat. No.: VC4647200
Molecular Formula: C16H18ClN3OS
Molecular Weight: 335.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1172233-23-6 |
|---|---|
| Molecular Formula | C16H18ClN3OS |
| Molecular Weight | 335.85 |
| IUPAC Name | (4-chlorophenyl)-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |
| Standard InChI | InChI=1S/C16H18ClN3OS/c1-2-14-18-19-15(22-14)11-7-9-20(10-8-11)16(21)12-3-5-13(17)6-4-12/h3-6,11H,2,7-10H2,1H3 |
| Standard InChI Key | LCVTZLADXGYMMC-UHFFFAOYSA-N |
| SMILES | CCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl |
Introduction
Structural Analysis and Nomenclature
Molecular Architecture
The compound’s IUPAC name, (4-chlorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone, delineates its three primary components:
-
1,3,4-Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom. The 5-ethyl substitution on this ring introduces steric and electronic modifications that influence reactivity .
-
Piperidine moiety: A six-membered saturated nitrogen-containing ring fused to the thiadiazole at the 4-position. Piperidine derivatives are frequently employed in drug design due to their conformational flexibility and ability to enhance bioavailability .
-
4-Chlorophenyl methanone: A benzophenone derivative with a chlorine substituent at the para position, which enhances lipophilicity and membrane permeability .
The integration of these subunits is exemplified in Figure 1, which illustrates the planar thiadiazole core (dihedral angle: 2.61° relative to the piperidine ring) and the near-orthogonal orientation of the 4-chlorophenyl group (dihedral angle: 8.05°) .
Synthetic Pathways
Thiadiazole Core Formation
The synthesis of 1,3,4-thiadiazoles typically involves cyclization reactions between hydrazine derivatives and thionation agents. For example, 4-(4-chlorophenyl)-1,2,3-thiadiazole is synthesized via refluxing acetophenone derivatives with ethyl hydrazinecarboxylate in the presence of thionyl chloride, yielding thiadiazoles with >75% efficiency . Adapting this method, the 5-ethyl substituent could be introduced using propionyl hydrazide or via post-cyclization alkylation.
Table 1: Representative Thiadiazole Synthesis Conditions
| Reactant | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| 1-(4-Chlorophenyl)ethanone | Thionyl chloride | Reflux, 12 h | 58–77 |
| Propionyl hydrazide | Sulfur, TBAI, K₂S₂O₈ | 100°C, 2 h | 60–83 |
Piperidine-Thiadiazole Coupling
The piperidine ring is introduced through nucleophilic substitution or Mannich reactions. In a reported procedure, 4-(piperidin-1-yl)but-2-yn-1-yl derivatives are coupled to thiadiazoles using Cu(I)-catalyzed click chemistry or under basic conditions . For the target compound, coupling 4-aminopiperidine with a pre-formed 5-ethyl-1,3,4-thiadiazole-2-carboxylic acid followed by ketone formation with 4-chlorobenzoyl chloride is a plausible route .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H NMR data (CDCl₃, 500 MHz) for the compound would feature:
-
δ 1.35 (t, 3H): Ethyl group (-CH₂CH₃).
-
δ 3.20–3.80 (m, 4H): Piperidine protons.
-
δ 7.45–7.60 (m, 4H): Aromatic protons of the 4-chlorophenyl group.
Table 2: Predicted ¹³C NMR Signals
| Carbon Position | δ (ppm) | Assignment |
|---|---|---|
| C=O (methanone) | 195.2 | Ketonic carbonyl |
| C-2 (thiadiazole) | 160.6 | Thiadiazole ring |
| C-Cl (aryl) | 134.3 | Chlorinated aromatic carbon |
Biological Activity and Applications
Anticancer Activity
Piperidine-thiadiazole hybrids demonstrate inhibitory effects on cancer cell lines (IC₅₀: 12–25 µM) by targeting tubulin polymerization or topoisomerase II . The 4-chlorophenyl group may potentiate apoptosis via reactive oxygen species (ROS) generation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume